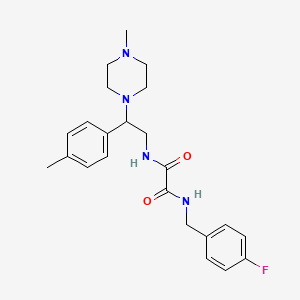

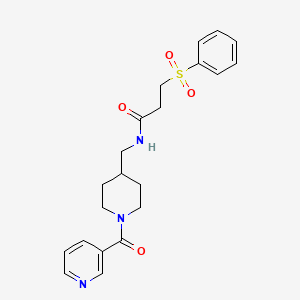

![molecular formula C14H26N2O3 B2640664 tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate CAS No. 2098564-18-0](/img/structure/B2640664.png)

tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate” is a chemical compound with the molecular formula C14H26N2O3 . It has a molecular weight of 270.37 .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C14H26N2O3 . It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. In this case, the shared atom is part of both a decane ring and a smaller five-membered ring. The compound also contains functional groups such as a carbamate group (N-CO-O) and a tertiary butyl group (t-Bu).Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 396.8±42.0 °C and a predicted density of 1.08±0.1 g/cm3 . Its pKa value is predicted to be 12.05±0.40 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed general procedures for synthesizing spirocyclic 3-oxotetrahydrofurans, which are critical for preparing biologically active heterocyclic compounds. This synthetic pathway demonstrates the utility of tert-butyl carbamates in forming complex structures that can be further modified for potential applications in drug development and materials science (Moskalenko & Boev, 2012).

Antiviral Evaluations

A series of spirothiazolidinone derivatives, including those related to tert-butyl carbamates, were synthesized and evaluated for their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of tert-butyl carbamate derivatives in antiviral drug development (Apaydın et al., 2020).

NMR Spectroscopy Applications

The use of NMR spectroscopy has been highlighted for assigning the absolute configuration of complex molecules containing the tert-butyl carbamate group. This method is essential for accurately determining the structure of novel synthetic compounds, which is crucial for their application in medicinal chemistry and material science (Jakubowska et al., 2013).

Protective Group Strategy in Synthesis

tert-Butyl carbamates serve as protective groups for amines in the synthesis of various biologically active compounds. The choice of protecting group is critical in the multi-step synthesis processes, affecting the yield and purity of the final products. Their role in simplifying complex synthetic pathways has been underscored in multiple studies (Rao et al., 2017).

Development of New Synthetic Methods

Novel synthetic methods using tert-butyl carbamates have been developed to create complex molecules with potential applications in drug discovery and development. These methods offer efficient and scalable routes to previously challenging-to-synthesize compounds, broadening the scope of chemical synthesis and enabling the exploration of new chemical spaces (Meyers et al., 2009).

properties

IUPAC Name |

tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3,(H,16,17)/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKXVJZOCXPVBD-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCNCC2)CO1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCNCC2)CO1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)

![7-Fluoro-2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2640589.png)

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)

![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)

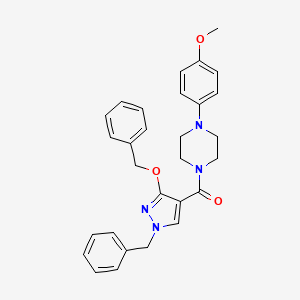

![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)

![Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2640603.png)

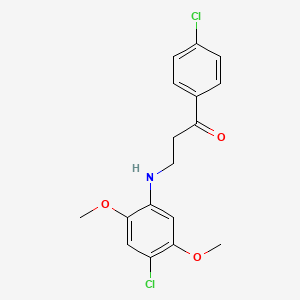

![4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2640604.png)